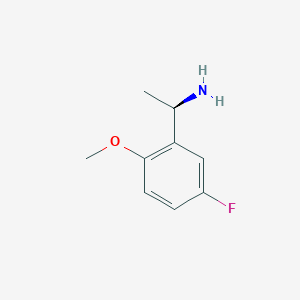
3-(1-methyl-1H-pyrazol-3-yl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-pyrazol-3-yl)alanine: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features an alanine moiety substituted with a 1-methyl-1H-pyrazol-3-yl group, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)alanine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization to introduce the alanine moiety. One common method involves the reaction of 1-methyl-1H-pyrazole with an appropriate alanine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: 3-(1-methyl-1H-pyrazol-3-yl)alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
科学的研究の応用
Chemistry: 3-(1-methyl-1H-pyrazol-3-yl)alanine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various pyrazole-based ligands and catalysts used in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its interactions with enzymes and receptors, making it a candidate for drug discovery and development .
Medicine: The compound’s unique structure allows it to be explored for therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its derivatives are employed in the formulation of pesticides and colorants .
作用機序
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds:
- 3-(1-methyl-1H-pyrazol-5-yl)alanine
- 3-(1-phenyl-1H-pyrazol-3-yl)alanine
- 3-(1-methyl-1H-pyrazol-4-yl)alanine
Comparison: 3-(1-methyl-1H-pyrazol-3-yl)alanine is unique due to the position of the methyl group on the pyrazole ring. This structural variation can influence its reactivity and biological activity compared to other similar compounds. For instance, the position of the substituent can affect the compound’s ability to interact with specific enzymes or receptors, leading to differences in its pharmacological properties .
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-amino-3-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |
InChIキー |
ANKMBGGGKCTTGK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


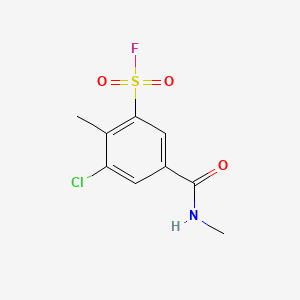
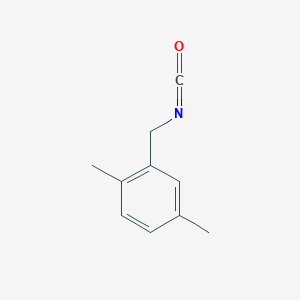

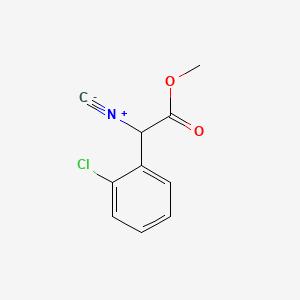
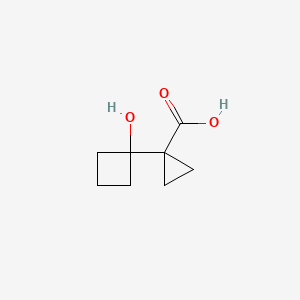
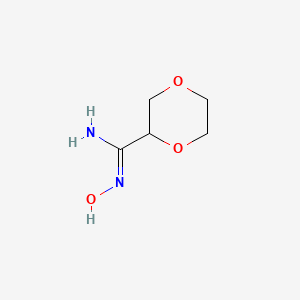
![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)
